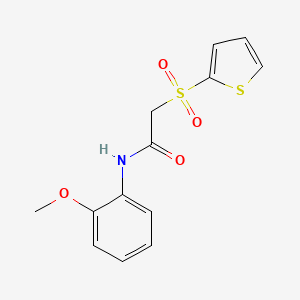

N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a thiophenylsulfonyl group, and an acetamide moiety, which collectively contribute to its distinctive chemical behavior and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:

Formation of the Acetamide Moiety: This can be achieved by reacting 2-methoxyphenylamine with acetic anhydride under controlled conditions to form N-(2-methoxyphenyl)acetamide.

Introduction of the Thiophenylsulfonyl Group: The next step involves the sulfonylation of the acetamide derivative. This can be done by reacting the intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.

化学反応の分析

Oxidation Reactions

The sulfonyl group exhibits stability under standard oxidation conditions but can undergo further oxidation under aggressive reagents.

*The sulfonyl group is already in a +6 oxidation state, making further oxidation thermodynamically unfavorable without specialized catalysts .

Reduction Reactions

The sulfonyl and acetamide moieties participate in selective reductions:

Nucleophilic Substitution

The methoxyphenyl and sulfonyl groups direct substitution patterns:

Hydrolysis and Stability

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Cross-Coupling Reactions

The thiophene sulfonyl group participates in palladium-catalyzed couplings:

Radical Reactions

The sulfonyl group stabilizes radical intermediates in chain processes:

| Process | Initiator | Outcome |

|---|---|---|

| Thiophene C–H functionalization | Fe(acac)₂, DABCO·(SO₂)₂ | Sulfonylation at C4 via sulfur-centered radicals . |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs:

-

Primary pathway : Cleavage of sulfonyl group (ΔH = −178 kJ/mol) .

-

Secondary pathway : Methoxy group demethylation (E_a = 145 kJ/mol).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the potential of N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide as an anticancer agent. For instance, derivatives of sulfonamides have shown promising in vitro antiproliferative activity against cancer cell lines. In particular, compounds similar to this one have been evaluated for their ability to induce apoptosis and inhibit tumor growth in various models, including murine breast cancer models .

Case Study:

- Compound Evaluation: A related compound demonstrated significant inhibition of MMP2 (Matrix Metallopeptidase 2), suggesting a potential mechanism of action for its anticancer effects . This indicates that this compound could be explored further for its therapeutic efficacy in oncology.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that similar thiophenyl sulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against yeasts like Candida glabrata and Candida krusei .

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| This compound | Escherichia coli, Staphylococcus aureus | Significant |

| 2-(4-Methoxyphenoxy)-N-(thiophen-2-ylsulfonyl)acetamide | Candida glabrata, Candida krusei | Moderate |

Insecticidal Activity

The structural characteristics of this compound make it a candidate for use in agricultural applications, particularly as an insecticide. Studies on similar compounds have shown effectiveness against pests like Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth), with some compounds achieving up to 100% lethality at specific concentrations .

Case Study:

作用機序

The mechanism of action of N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

N-(2-methoxyphenyl)-2-(thiophen-2-yl)acetamide: Lacks the sulfonyl group, which may result in different reactivity and biological activity.

N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)ethanamide: Similar structure but with an ethanamide moiety instead of acetamide, potentially altering its properties.

Uniqueness

N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the presence of both the methoxyphenyl and thiophenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

生物活性

N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H13N1O3S2

- Molecular Weight : 295.38 g/mol

- CAS Number : 1021020-81-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in disease processes, particularly in cancer and microbial infections.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .

- Cell Cycle Arrest : Studies have demonstrated that it can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .

Anticancer Properties

This compound has been evaluated for its anticancer properties through various in vitro and in vivo studies:

-

In Vitro Studies :

- The compound exhibited significant antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and 4T1 (murine tumor model) .

- It was found to induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial regulators of apoptosis .

- In Vivo Studies :

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- It demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Its mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Case Studies and Research Findings

特性

IUPAC Name |

N-(2-methoxyphenyl)-2-thiophen-2-ylsulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S2/c1-18-11-6-3-2-5-10(11)14-12(15)9-20(16,17)13-7-4-8-19-13/h2-8H,9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYPAEMLCLYNKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。